molecular formula C10H9ClN2S B15309284 4-(4-Chloro-2-methylphenyl)-1,3-thiazol-2-amine

4-(4-Chloro-2-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B15309284
M. Wt: 224.71 g/mol
InChI Key: SUOXCBSVDPWUHH-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chloro-2-methylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring. The general reaction scheme is as follows:

    Starting Materials: 4-chloro-2-methylphenyl isothiocyanate and an amine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

    Catalysts: In some cases, catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A phenolic compound with similar structural features but different chemical properties.

    4-Chloro-2-methylphenyl isocyanate: An isocyanate derivative used in the synthesis of various organic compounds.

    4-Chloro-2-methylphenyl thiourea:

Uniqueness

4-(4-Chloro-2-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a chlorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

4-(4-chloro-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2S/c1-6-4-7(11)2-3-8(6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)

InChI Key

SUOXCBSVDPWUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CSC(=N2)N

Origin of Product

United States

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